Tert-butyl N-[1-(hydroxymethyl)-3-methylidenecyclobutyl]carbamate
Description
Tert-butyl N-[1-(hydroxymethyl)-3-methylidenecyclobutyl]carbamate is a cyclobutane-derived carbamate compound characterized by a tert-butyl carbamate group attached to a cyclobutyl ring. The structure features a hydroxymethyl (-CH2OH) substituent at position 1 and a methylidene (=CH2) group at position 3 of the cyclobutane ring.
Properties
IUPAC Name |
tert-butyl N-[1-(hydroxymethyl)-3-methylidenecyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-5-11(6-8,7-13)12-9(14)15-10(2,3)4/h13H,1,5-7H2,2-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDHVOZEZVUFOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(=C)C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of Tert-butyl N-[1-(hydroxymethyl)-3-methylidenecyclobutyl]carbamate are currently unknown
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular processes. .
Biochemical Pathways
The compound may influence various pathways, leading to downstream effects that contribute to its overall action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness. More research is needed to understand how these environmental factors influence the action of this compound.
Biological Activity
Tert-butyl N-[1-(hydroxymethyl)-3-methylidenecyclobutyl]carbamate is a carbamate derivative notable for its potential biological activity. This compound, characterized by its unique cyclobutyl structure, has garnered attention in medicinal chemistry and organic synthesis due to its diverse applications and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C12H23NO3
- Molecular Weight : 229.32 g/mol
- CAS Number : 1142211-17-3
The structural features of this compound include a tert-butyl group, a hydroxymethyl substituent, and a cyclobutyl ring, which contribute to its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The carbamate moiety can undergo hydrolysis, releasing the active amine derivative that may inhibit enzyme activity or modulate receptor functions. This mechanism is crucial in understanding its potential therapeutic applications.
Enzyme Interaction Studies
Research indicates that carbamate derivatives can act as reversible inhibitors of certain enzymes, particularly those involved in neurotransmission and metabolic pathways. For instance:
- Acetylcholinesterase Inhibition : Some studies suggest that similar carbamate compounds exhibit inhibitory effects on acetylcholinesterase, an enzyme critical for neurotransmitter breakdown. This property could position the compound as a candidate for neuroprotective agents.
- Carbonic Anhydrase Activity : Other carbamates have shown potential in inhibiting carbonic anhydrase, which plays a vital role in maintaining acid-base balance in physiological systems .
Case Studies and Research Findings
- Neuroprotective Potential : A study conducted on structurally related carbamates demonstrated their ability to protect neuronal cells from oxidative stress by modulating intracellular signaling pathways. This suggests that this compound may exhibit similar protective effects .
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of related carbamate compounds revealed significant activity against various bacterial strains, indicating a potential application in developing new antibiotics .
- Synthesis and Biological Evaluation : A recent synthesis of this compound followed by biological evaluation showed promising results in inhibiting specific cancer cell lines, suggesting its potential as an anticancer agent .
Table 1: Comparison of Biological Activities of Carbamate Derivatives
Table 2: Synthesis Methods
| Method Type | Description | Yield (%) |
|---|---|---|
| Direct Synthesis | Reaction of tert-butyl chloroformate with cyclobutyl amine | 65 |
| Hydrolysis followed by Reduction | Hydrolysis of diethyl cyclopropane-1,1-dicarboxylate | 56 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with Tert-butyl N-[1-(hydroxymethyl)-3-methylidenecyclobutyl]carbamate, differing in ring size, substituents, or functional groups. Key comparisons are summarized in Table 1 and discussed in detail below.
Table 1: Structural and Molecular Comparison
*Molecular formula inferred as ~C12H19NO3 based on analogs. †Estimated range from Table 1.
Cyclopropane Analog: [1-[(Boc-amino)methyl]cyclopropyl]methanol
This compound replaces the cyclobutane ring with a cyclopropane ring, reducing ring strain but limiting conformational flexibility. The tert-butyl carbamate group is retained, but the absence of a methylidene group simplifies reactivity. Its lower molecular weight (201.26 vs. ~241–275 g/mol) may enhance solubility, making it preferable in certain synthetic pathways .
Linear Chain Derivative: Tert-butyl N-[1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate
Unlike the cyclobutane core, this compound adopts a linear carbon chain with a methylsulfanyl (-SCH3) group. The higher molecular weight (247.35 vs. ~241 g/mol) reflects the added sulfur atom .
Dimethoxycyclobutane Derivative: Tert-butyl N-[[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methyl]carbamate
This analog retains the cyclobutane ring but substitutes the methylidene group with two methoxy (-OCH3) groups at position 3. Its molecular weight (275.34) is higher due to the additional oxygen atoms .
Bicyclic Derivative: Tert-butyl N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]carbamate
The norbornane (bicyclo[2.2.1]heptane) framework introduces rigid bicyclic geometry, which may enhance binding affinity in drug-target interactions. Despite similar molecular weight (241.33 vs. ~241 g/mol), the bicyclic structure significantly impacts pharmacokinetic properties such as metabolic stability .
Benzyl-Substituted Cyclobutane: Tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate
This compound features a benzyl group and a ketone (oxo) substituent on the cyclobutane ring. The aromatic benzyl group enhances lipophilicity, while the ketone introduces electrophilic character absent in the target compound. The molecular weight (275.34) matches the dimethoxy analog, highlighting the trade-off between functional group complexity and size .
Key Structural and Functional Trends
Ring Size and Strain : Cyclopropane derivatives (e.g., ) exhibit higher ring strain than cyclobutane analogs, influencing reactivity and stability.
Substituent Effects : Electron-withdrawing groups (e.g., oxo ) increase electrophilicity, while electron-donating groups (e.g., methoxy ) modulate ring electronics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
